molecular formula C13H16N2O5S B2535567 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide CAS No. 898425-60-0

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide

Cat. No.: B2535567
CAS No.: 898425-60-0
M. Wt: 312.34
InChI Key: GMFDHWGPYMDROE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide is a chemical compound characterized by its unique structure, which includes a nitrobenzamide moiety and a dioxidotetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide typically involves the following steps:

  • Formation of Tetrahydrothiophene Derivative: The starting material, tetrahydrothiophene, undergoes oxidation to form the dioxidotetrahydrothiophene derivative.

  • Nitration Reaction: The dioxidotetrahydrothiophene derivative is then subjected to nitration to introduce the nitro group, resulting in 4-nitrobenzamide.

  • Ethyl Esterification: Finally, the nitrobenzamide is reacted with ethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be employed to convert the nitro group to an amine group.

  • Substitution: Substitution reactions can be used to replace functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Additional hydroxyl or carbonyl groups.

  • Reduction Products: Amines or other reduced forms of the nitro group.

  • Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It can be used in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a nitro group.

  • N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide: Contains additional chromene and dimethoxybenzyl groups.

Uniqueness: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-2-14(12-7-8-21(19,20)9-12)13(16)10-3-5-11(6-4-10)15(17)18/h3-6,12H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFDHWGPYMDROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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